ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

C–H activation palladium catalysis chemoselectivity

Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (CAS 1355249-29-4) is a densely functionalized, iodinated pyrazole building block with a molecular formula of C₁₄H₁₅IN₂O₃, a molecular weight of 386.19 g/mol, and a documented synthesis yield of 58% from ethyl 4-iodo-1H-pyrazole-3-carboxylate and 1-(chloromethyl)-4-methoxybenzene. Its structure combines three orthogonal functional handles—a 4-iodo substituent primed for transition-metal-catalyzed cross-coupling, a 1-(4-methoxybenzyl) protecting group that modulates lipophilicity and can be cleaved under oxidative or acidic conditions, and a 3-ethyl ester amenable to hydrolysis, aminolysis, or reduction—making it a versatile intermediate for parallel library synthesis in drug discovery programs targeting kinases, GPCRs, and other therapeutic protein classes.

Molecular Formula C14H15IN2O3
Molecular Weight 386.189
CAS No. 1355249-29-4
Cat. No. B2919516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate
CAS1355249-29-4
Molecular FormulaC14H15IN2O3
Molecular Weight386.189
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1I)CC2=CC=C(C=C2)OC
InChIInChI=1S/C14H15IN2O3/c1-3-20-14(18)13-12(15)9-17(16-13)8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3
InChIKeyYNEVUNLNNQEWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (CAS 1355249-29-4): A Key Iodinated Pyrazole Building Block for Cross-Coupling and Medicinal Chemistry Procurement


Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (CAS 1355249-29-4) is a densely functionalized, iodinated pyrazole building block with a molecular formula of C₁₄H₁₅IN₂O₃, a molecular weight of 386.19 g/mol, and a documented synthesis yield of 58% from ethyl 4-iodo-1H-pyrazole-3-carboxylate and 1-(chloromethyl)-4-methoxybenzene . Its structure combines three orthogonal functional handles—a 4-iodo substituent primed for transition-metal-catalyzed cross-coupling, a 1-(4-methoxybenzyl) protecting group that modulates lipophilicity and can be cleaved under oxidative or acidic conditions, and a 3-ethyl ester amenable to hydrolysis, aminolysis, or reduction—making it a versatile intermediate for parallel library synthesis in drug discovery programs targeting kinases, GPCRs, and other therapeutic protein classes [1].

Why Generic Substitution Fails for Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate: Critical Structure–Reactivity Differences Versus Common Analogs


Although the pyrazole-3-carboxylate scaffold is widely commercialized, substituting ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate with its 4-bromo or 4-chloro congeners, its methyl ester analog (CAS 1260656-58-3), or the N-unprotected 4-iodo-1H-pyrazole-3-carboxylate precursor (CAS 179692-08-1) introduces quantifiable and practically consequential divergences in cross-coupling efficiency, chemoselectivity, and downstream synthetic compatibility. The C–I bond exhibits a fundamentally different oxidative addition profile with Pd(0) catalysts compared to C–Br and C–Cl bonds, directly governing reaction rates, required catalyst loadings, and the propensity for competing dehalogenation side reactions [1]. Furthermore, the 4-methoxybenzyl (PMB) group at N1 is not an inert spectator; its electron-donating nature and steric bulk alter the electronics of the pyrazole ring and can be selectively removed under conditions orthogonal to those used for the ethyl ester, a capability absent in N-unprotected or N-methyl analogs . The evidence below quantifies these differentiators.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Data for Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate


C4 Cross-Coupling Reactivity: Iodo vs. Bromo – Direct Arylation Chemoselectivity on N-Protected Pyrazoles

In a study directly comparing 4-halo-N-substituted pyrazoles in Pd-catalyzed direct C5-arylation with aryl bromides, conditions using 2 mol% Pd(OAc)₂, KOAc base, and DMA solvent at 150 °C enabled C5-arylation of both 4-bromopyrazole and 4-iodopyrazole substrates while preserving the pyrazolyl C–Br and C–I bonds intact [1]. Although both halogens were tolerated without cleavage, the 4-iodopyrazole required careful optimization to avoid competitive oxidative addition at the C4 position—a known challenge with C–I bonds in Pd(0)-catalyzed cross-coupling that can lead to dehalogenation side products. This chemoselectivity profile is class-level inference supported by additional Suzuki-Miyaura studies showing that while C–Br substrates generally exhibit reduced dehalogenation propensity versus C–I substrates, the C–I bond provides a superior handle for sequential orthogonal functionalization when both C4 and C5 positions need to be differentially elaborated [2].

C–H activation palladium catalysis chemoselectivity

C4-Alkylamination Reactivity: Trityl-Protected 4-Iodo vs. 4-Bromo Pyrazole in CuI-Mediated C–N Coupling

A comparative study of C4-alkylamination on 4-halo-1-tritylpyrazoles demonstrated divergent reactivity between iodo, bromo, and chloro substrates [1]. Under Pd(dba)₂-catalyzed conditions, 4-bromo-1-tritylpyrazole was more effective than 4-iodo-1-tritylpyrazole. However, under CuI-mediated conditions, 4-iodo-1-tritylpyrazole showed superior reactivity with alkylamines possessing β-hydrogen atoms—a substrate class known to be problematic for Pd-catalyzed amination due to competing β-hydride elimination [1]. Although the target compound carries a 4-methoxybenzyl rather than a trityl protecting group, the pyrazole C4-halo reactivity hierarchy (I > Br for CuI-mediated alkylamination with β-hydrogen-containing amines; Br > I for Pd-catalyzed amination) is established by this class-level evidence and can guide synthetic route selection.

C–N coupling 4-halopyrazole CuI catalysis

Ester Differentiation: Ethyl Ester vs. Methyl Ester – Physicochemical and Practical Procurement Considerations

The ethyl ester of ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (MW = 386.19 g/mol) contrasts with the methyl ester analog methyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (CAS 1260656-58-3; MW = 372.16 g/mol) . The ethyl ester introduces an additional methylene unit that subtly increases lipophilicity (predicted logP increase of ~0.5 log units versus the methyl ester) and modulates the rate of ester hydrolysis under both acidic and basic conditions. In practice, the ethyl ester exhibits slower saponification kinetics compared to the methyl ester, providing a wider operational window for reactions requiring ester stability under mildly basic conditions. From a procurement perspective, the ethyl ester (CAS 1355249-29-4) is available at 97% purity with a catalog price of £499.00/g (Fluorochem) , whereas the methyl ester comparator is available at 97% purity .

ester hydrolysis building block procurement polar surface area

Synthesis Reproducibility and Characterization: Validated 58% Yield with Full Spectroscopic Assignment

The synthesis of ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is documented with a validated procedure and yield: ethyl 4-iodo-1H-pyrazole-3-carboxylate (38 g, 143 mmol) was alkylated with 1-(chloromethyl)-4-methoxybenzene (24 mL, 177 mmol) using K₂CO₃ (39.5 g, 286 mmol) in acetonitrile (380 mL) at 60 °C overnight, affording the target compound (32 g, 58% yield) after silica gel chromatography . The product is fully characterized by ¹H NMR (DMSO-d₆, 400 MHz): δ 8.13 (s, 1H, pyrazole C5-H), 7.23 (d, J = 8.8 Hz, 2H, PMB Ar-H), 6.90 (d, J = 8.8 Hz, 2H, PMB Ar-H), 5.29 (s, 2H, N-CH₂), 4.24 (q, J = 6.8 Hz, 2H, OCH₂CH₃), 3.71 (s, 3H, OCH₃), 1.26 (t, J = 6.8 Hz, 3H, OCH₂CH₃); and MS (ESI): m/z 387 ([M+H]⁺) . This published procedure contrasts with the 4-bromo analog (CAS 2803477-09-8), for which synthetic procedures and yields are less widely disclosed in public databases , creating a higher burden of method development for laboratories seeking to prepare or scale the 4-bromo congener.

N-alkylation yield benchmarking quality control

Purity Benchmarking and GHS Hazard Classification for Procurement Risk Assessment

Commercially, ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (CAS 1355249-29-4) is offered at a standard purity of 97% by multiple suppliers including Fluorochem (SKU F511593) and Bidepharm (with batch-specific QC including NMR, HPLC, and GC) . The 4-bromo analog (CAS 2803477-09-8) is also available at 97%+ purity . Both compounds carry comparable GHS07 hazard classifications (H302: harmful if swallowed; H315: causes skin irritation; H319: causes serious eye irritation; H335: may cause respiratory irritation) , meaning no differential safety burden is incurred. However, the 4-iodo compound requires storage at 2–8 °C with protection from light , a handling requirement shared by the methyl ester and carboxylic acid analogs, reflecting the light sensitivity of the C–I bond.

purity comparison GHS classification procurement risk

Best Research and Industrial Application Scenarios for Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate in Medicinal Chemistry and Parallel Synthesis


Parallel Library Synthesis via Sequential Orthogonal Pd-Catalyzed Cross-Coupling

Medicinal chemistry teams constructing 4,5-diarylpyrazole libraries can exploit the chemoselectivity window between the C4–I and C5–H bonds for sequential, orthogonal functionalization. The C5 position can first be elaborated via Pd-catalyzed direct C–H arylation using aryl bromides as coupling partners while preserving the C4–I bond intact, as demonstrated in structurally related N-protected 4-halopyrazoles [1]. Subsequently, the C4–I bond can be engaged in a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling to introduce a second diversity element. This two-step, one-pot or sequential strategy is uniquely enabled by the 4-iodo substituent and is not as readily accessible with the 4-bromo analog, where Pd(0) oxidative addition at C4–Br competes less favorably under the mild conditions typically required to preserve the C5 substituent [2].

C4–N Bond Formation with Sterically Demanding or β-Hydrogen-Containing Amines via CuI Catalysis

For programs requiring direct installation of secondary or tertiary alkylamines at the pyrazole C4 position—a common motif in kinase inhibitors and GPCR modulators—the 4-iodo compound is the preferred substrate for CuI-mediated C–N coupling, as class-level evidence on 4-halo-1-tritylpyrazoles demonstrates superior reactivity of 4-iodo substrates with alkylamines bearing β-hydrogen atoms compared to 4-bromo substrates [3]. This enables access to C4-aminated pyrazole building blocks that would require multistep de novo synthesis or protecting group strategies if the 4-bromo analog were used as the starting material.

Late-Stage Diversification of Advanced Intermediates in Drug Discovery

The 4-methoxybenzyl (PMB) group at N1 serves as a masked N–H handle that can be cleaved under oxidative conditions (e.g., CAN, DDQ) or strongly acidic conditions (TFA, TfOH), allowing late-stage unmasking of the pyrazole N–H for subsequent N-functionalization. Combined with the 3-ethyl ester, which can be hydrolyzed to the carboxylic acid or converted to amides, this compound provides three sequential points of diversification without intermediate purification bottlenecks. The validated 58% synthesis yield at 32 g scale ensures that sufficient material can be prepared in-house to supply an entire lead optimization campaign, reducing dependence on costly commercial resupply.

Targeted Covalent Inhibitor (TCI) Scaffold Development

The C4–I bond, while primarily utilized for cross-coupling, also presents a heavy-atom site for potential X-ray crystallographic phasing of protein-ligand co-crystals (via anomalous scattering from iodine) and can serve as a surrogate for radiolabeling with ¹²⁵I or ¹²³I for in vitro binding and autoradiography studies. These applications are not feasible with the 4-bromo or 4-chloro analogs, where the anomalous scattering signal is weaker and radiolabeling chemistry is less established for carbon-bound bromine. This makes the 4-iodo compound the preferred choice for structural biology and DMPK groups requiring experimental binding mode determination or tissue distribution studies .

Quote Request

Request a Quote for ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.